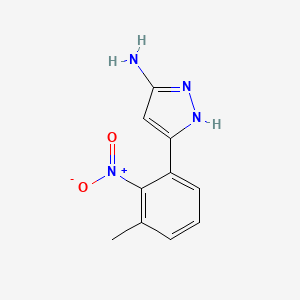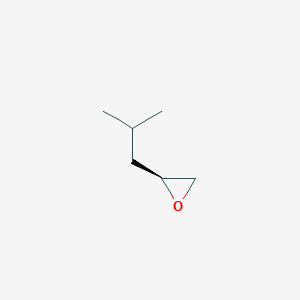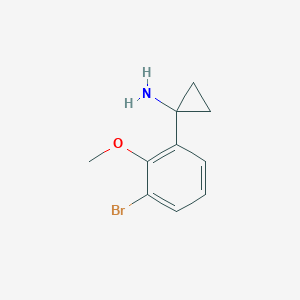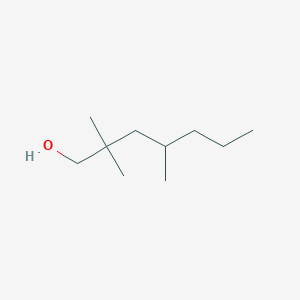
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutan-1-amine is an organic compound characterized by the presence of difluoro and methoxy substituents on a phenyl ring, along with a butan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,6-difluoro-4-methoxybenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets. The difluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Difluoro-4-methoxyphenylboronic acid
- 2,6-Difluoro-4-methoxybenzeneboronic acid
- 2-Fluoro-4-methoxyphenylmethanamine
Uniqueness
3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutan-1-amine is unique due to its specific substitution pattern and the presence of both difluoro and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H17F2NO |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
3-(2,6-difluoro-4-methoxyphenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H17F2NO/c1-12(2,4-5-15)11-9(13)6-8(16-3)7-10(11)14/h6-7H,4-5,15H2,1-3H3 |
Clave InChI |
IRJUTWZBASISQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCN)C1=C(C=C(C=C1F)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol](/img/structure/B13597418.png)

![2-Vinylbicyclo[2.2.1]heptane](/img/structure/B13597433.png)
